![molecular formula C42H46FeP2 B2708902 Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) CAS No. 223121-07-1](/img/no-structure.png)
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) is a useful research compound. Its molecular formula is C42H46FeP2 and its molecular weight is 668.623. The purity is usually 95%.
BenchChem offers high-quality Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Transition Metal Complexes in Catalysis
Compounds similar to the one mentioned often find application as ligands in transition metal complexes. For example, bis(phosphanylphenoxide) complexes of group 4 metals have shown significant activity in ethylene and propylene polymerization, indicating the potential of phosphine ligands in nonmetallocene systems for polymer production (Long et al., 2006).
Ligand Design for Catalysis
The design of ligands, such as bis(diphenylphosphino)amines, can significantly impact the efficiency of catalytic processes, including ethylene tetramerization. Structural modifications to these ligands can lead to variations in selectivity and activity, which is crucial for optimizing industrial processes (Kuhlmann et al., 2007).
Organometallic Chemistry and Synthesis
In organometallic synthesis, compounds with phosphine ligands play a crucial role. For instance, the preparation and properties of complexes coordinated with ethylene and 1,3-butadiene coordinated to iron(0) having dimethylphenylphosphine ligands have been studied, showing the versatility of phosphine ligands in synthesizing new organometallic compounds (Komiya et al., 1983).
Novel Synthetic Routes and Complex Formation
Complex polyphosphanes can be synthesized through P-N/P-P bond metathesis, demonstrating novel approaches to creating complex ligands for potential use in various applications, including as ligands in transition metal chemistry (Feldmann & Weigand, 2012).
Biological Activity and Medicinal Chemistry
Compounds with phosphane ligands have also been investigated for their biological activity. For instance, gold(I) complexes containing monophosphane and diphosphane ligands have been synthesized and evaluated against tumor cells, showing varying degrees of antiproliferative effects. This highlights the potential of such compounds in medicinal chemistry and cancer therapy (Svahn et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) involves the reaction of several starting materials to form the final product. The synthesis pathway should be designed in a way that ensures high yield and purity of the product.", "Starting Materials": [ "3,5-dimethylphenyl magnesium bromide", "1-bromo-2-diphenylphosphanyl-cyclopentane", "1-(2-bromoethyl)-cyclopentane", "iron(II) chloride", "sodium borohydride", "acetic acid", "diethyl ether", "toluene" ], "Reaction": [ "Step 1: Preparation of 3,5-dimethylphenyl magnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in diethyl ether.", "Step 2: Reaction of 1-bromo-2-diphenylphosphanyl-cyclopentane with 3,5-dimethylphenyl magnesium bromide in toluene to form [(3,5-dimethylphenyl)phosphanyl]-[1-(2-diphenylphosphanyl-cyclopentyl)ethyl]phosphane.", "Step 3: Reaction of 1-(2-bromoethyl)-cyclopentane with sodium borohydride in acetic acid to form 1-(2-hydroxyethyl)-cyclopentane.", "Step 4: Reaction of 1-(2-hydroxyethyl)-cyclopentane with [(3,5-dimethylphenyl)phosphanyl]-[1-(2-diphenylphosphanyl-cyclopentyl)ethyl]phosphane in toluene to form Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane.", "Step 5: Reaction of Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane with iron(II) chloride in toluene to form Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)." ] } | |
Número CAS |
223121-07-1 |
Fórmula molecular |
C42H46FeP2 |
Peso molecular |
668.623 |
Nombre IUPAC |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C35H40P2.C5H10.2CH3.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;;;/h6-11,13-16,19-24,29,34-35H,12,17-18H2,1-5H3;1-5H2;2*1H3;/q;;2*-1;+2/t29-,34?,35?;;;;/m0..../s1 |
Clave InChI |
HTDPZFAJUXGZEU-SQIAFYDGSA-N |
SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2708820.png)
![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)
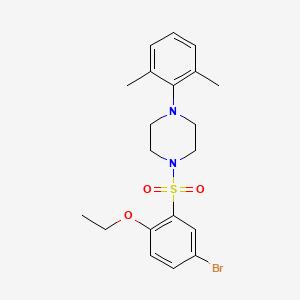
![2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2708824.png)
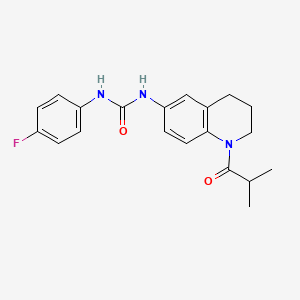
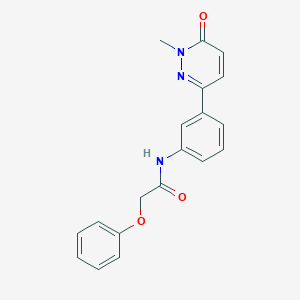
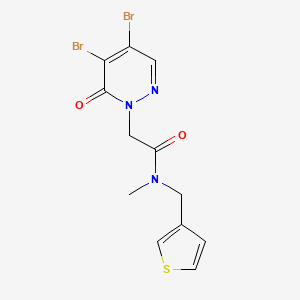
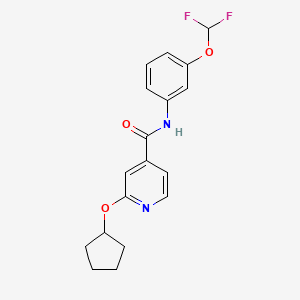
![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2708833.png)


![1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2708838.png)
![(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2708839.png)
